

Application Notes and Protocols for In Vitro Angiogenesis Assays with Gozanertinib

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Compound of Interest

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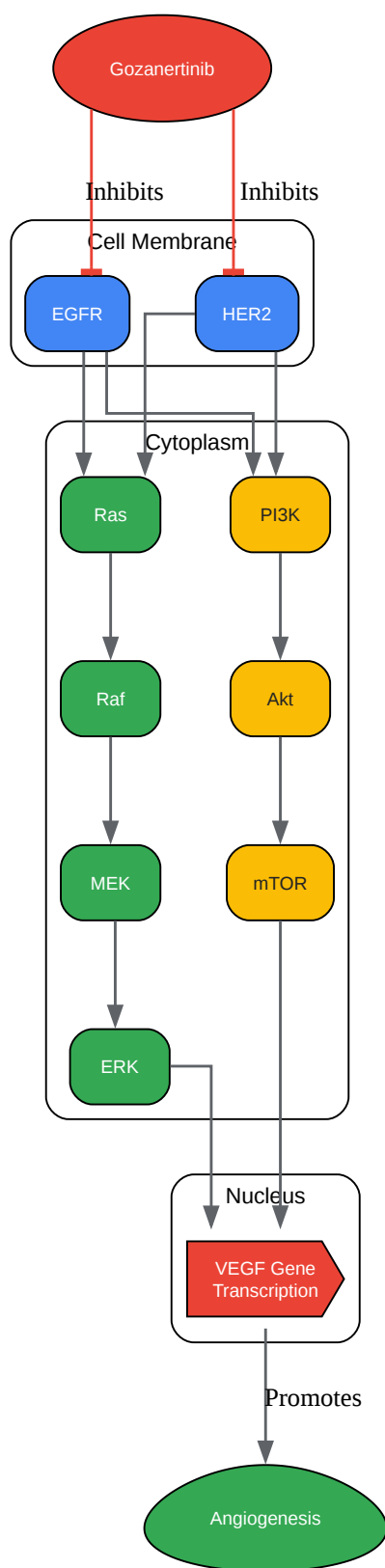
Introduction

Gozanertinib is an orally bioavailable dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Both EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases, which are implicated in various cellular processes, including cell growth and survival.[1] Aberrant activation of these signaling pathways is a hallmark of many cancers and has been shown to contribute to tumor progression and angiogenesis.[2][3][4][5] This document provides detailed protocols for assessing the potential anti-angiogenic effects of Gozanertinib using established in vitro models.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[4] The EGFR and HER2 signaling pathways promote angiogenesis primarily through the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[1][2][4][6] By inhibiting EGFR and HER2, Gozanertinib is hypothesized to suppress downstream signaling cascades, leading to a reduction in VEGF expression and subsequent inhibition of angiogenesis. The following protocols for tube formation, cell proliferation, and cell migration assays are designed to test this hypothesis and quantify the anti-angiogenic potential of Gozanertinib.

Signaling Pathways

Activation of EGFR and HER2 receptors triggers a cascade of downstream signaling events that can promote angiogenesis. The diagram below illustrates the key pathways involved. Gozanertinib, by inhibiting EGFR and HER2, is expected to block these pro-angiogenic signals.



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Figure 1: Gozanertinib Inhibition of EGFR/HER2 Signaling in Angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. It is a well-established method for evaluating the pro- or anti-angiogenic potential of compounds.

Experimental Workflow

Figure 2: Workflow for the Endothelial Cell Tube Formation Assay.

Protocol

- Preparation of Basement Membrane Extract (BME) Coated Plates:
 - Thaw BME (e.g., Matrigel) on ice overnight in a 4°C refrigerator.
 - Pre-chill a sterile 96-well plate on ice.
 - Using pre-chilled pipette tips, add 50 µL of BME to each well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding and Treatment:
 - Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium (EGM) until they reach 80-90% confluency.
 - Harvest the cells using trypsin and resuspend them in EGM containing a reduced serum concentration (e.g., 2% FBS).
 - Prepare serial dilutions of Gozanertinib in the reduced-serum EGM.
 - Seed the HUVECs onto the solidified BME at a density of 1.5×10^4 to 2.5×10^4 cells per well in a final volume of 100 µL.
 - Immediately add the desired concentrations of Gozanertinib to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin).

- Incubation and Visualization:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.
 - Monitor tube formation periodically using an inverted microscope.
 - After incubation, visualize the tube-like structures and capture images using a microscope equipped with a camera.
- Data Analysis:
 - Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
 - Normalize the data to the vehicle control.

Illustrative Data Presentation

Gozanertinib (μM)	Total Tube Length (% of Control)	Number of Branch Points (% of Control)	Number of Loops (% of Control)
0 (Vehicle)	100 ± 8.5	100 ± 7.2	100 ± 9.1
0.1	85.3 ± 6.1	82.1 ± 5.9	79.4 ± 6.8
1	52.7 ± 4.9	48.5 ± 4.3	45.2 ± 5.0
10	21.4 ± 3.2	18.9 ± 2.7	15.6 ± 2.1

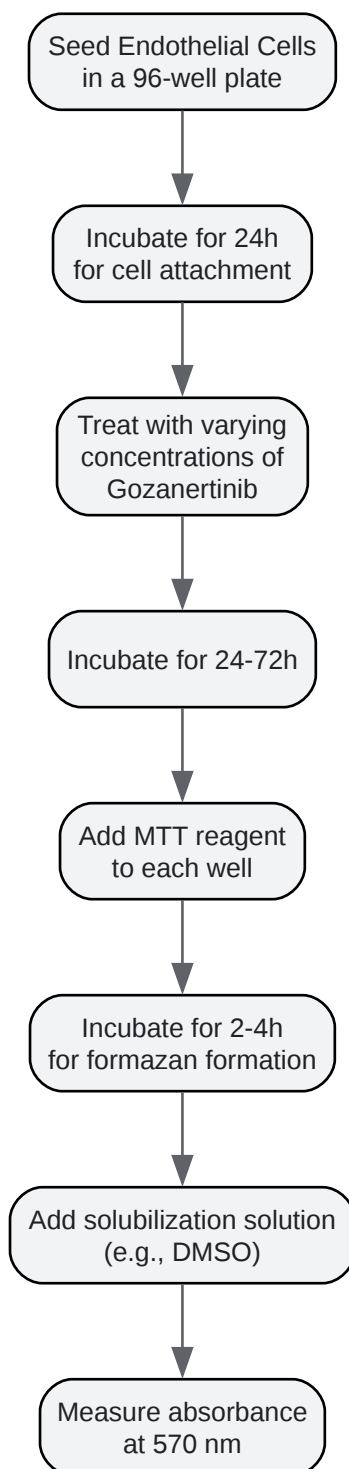
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by

metabolically active cells is quantified to assess the effect of Gozanertinib on endothelial cell proliferation.[7][8][9]

Experimental Workflow



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Figure 3: Workflow for the Endothelial Cell Proliferation (MTT) Assay.

Protocol

- Cell Seeding:
 - Culture HUVECs in complete EGM.
 - Harvest and resuspend the cells in fresh complete EGM.
 - Seed the cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of medium.
 - Incubate the plate at 37°C for 24 hours to allow for cell attachment.
- Cell Treatment:
 - Prepare serial dilutions of Gozanertinib in complete EGM.
 - Carefully remove the medium from the wells and replace it with 100 μL of medium containing the desired concentrations of Gozanertinib.
 - Include a vehicle control and a blank (medium only).
 - Incubate the plate for 24 to 72 hours.
- MTT Addition and Incubation:
 - After the treatment period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 2 to 4 hours at 37°C , allowing for the formation of formazan crystals.
- Solubilization and Absorbance Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

- Gently shake the plate for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.

Illustrative Data Presentation

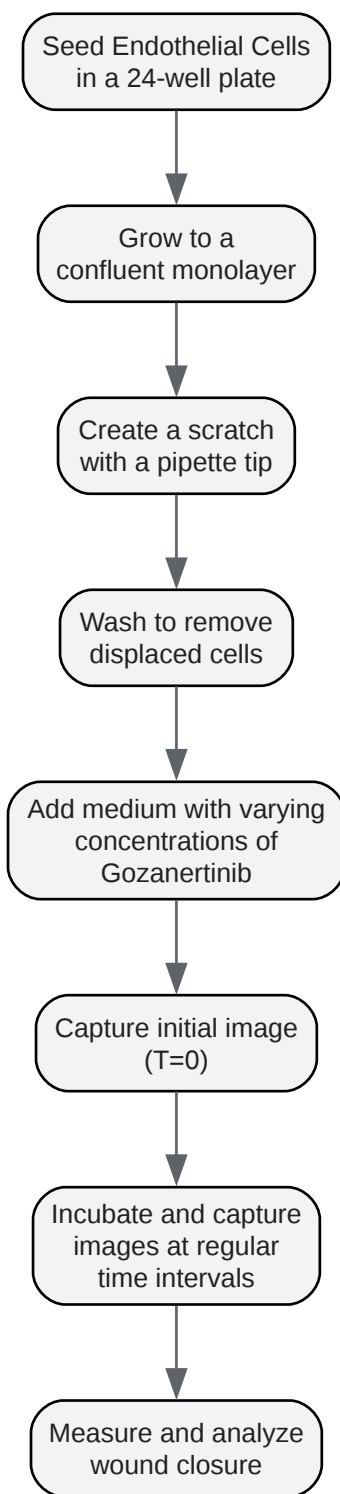
Gozanertinib (μM)	Cell Viability (% of Control)
0 (Vehicle)	100 ± 5.6
0.1	92.1 ± 4.8
1	75.4 ± 6.2
10	48.9 ± 5.1
50	23.7 ± 3.9

Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells, a key process in angiogenesis. A "scratch" is created in a confluent monolayer of cells, and the rate of cell migration to close the scratch is monitored over time.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Workflow



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Figure 4: Workflow for the Endothelial Cell Migration (Scratch Wound) Assay.

Protocol

- Cell Seeding and Monolayer Formation:
 - Seed HUVECs into a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
 - Incubate at 37°C until the cells are fully confluent.
- Creating the Scratch:
 - Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
 - Gently wash the wells with PBS to remove any detached cells.
- Treatment and Imaging:
 - Replace the PBS with reduced-serum EGM containing the desired concentrations of Gozanertinib.
 - Include a vehicle control.
 - Immediately after adding the treatment, capture an initial image of the scratch in each well (T=0) using an inverted microscope.
 - Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
- Data Analysis:
 - Measure the width or area of the scratch at each time point for all treatment groups.
 - Calculate the percentage of wound closure relative to the initial scratch area.
 - Compare the migration rates between the Gozanertinib-treated groups and the vehicle control.

Illustrative Data Presentation

Gozanertinib (μM)	Wound Closure at 24h (% of T=0)
0 (Vehicle)	95.2 ± 4.7
0.1	78.6 ± 5.1
1	51.3 ± 6.5
10	22.8 ± 4.9

Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.

Conclusion

The protocols outlined in these application notes provide a framework for evaluating the anti-angiogenic properties of Gozanertinib in vitro. By inhibiting the key pro-angiogenic signaling pathways of EGFR and HER2, Gozanertinib is expected to demonstrate inhibitory effects in these assays. The data generated from these experiments will be valuable for understanding the mechanism of action of Gozanertinib and for its further development as a potential anti-cancer therapeutic with anti-angiogenic activity.

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